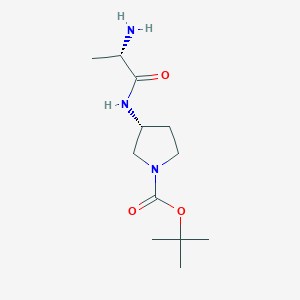

(R)-3-((S)-2-Amino-propionylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester

Description

“(R)-3-((S)-2-Amino-propionylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester” (CAS: 193269-94-2) is a chiral compound featuring a pyrrolidine core with distinct stereochemical configurations. The molecule contains an (S)-2-amino-propionylamino group at the 3-position of the (R)-configured pyrrolidine ring and a tert-butyl ester moiety at the 1-position. The tert-butyl ester enhances solubility and stability during synthetic processes, while the stereochemistry (R at C3 of pyrrolidine and S in the propionylamino side chain) may influence biological interactions, such as binding affinity to target proteins .

Properties

IUPAC Name |

tert-butyl (3R)-3-[[(2S)-2-aminopropanoyl]amino]pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N3O3/c1-8(13)10(16)14-9-5-6-15(7-9)11(17)18-12(2,3)4/h8-9H,5-7,13H2,1-4H3,(H,14,16)/t8-,9+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLSZZKBUIAYNFS-DTWKUNHWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1CCN(C1)C(=O)OC(C)(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H]1CCN(C1)C(=O)OC(C)(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(R)-3-((S)-2-Amino-propionylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester, often referred to as a pyrrolidine derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a pyrrolidine ring and an amino acid moiety, suggesting possible interactions with biological targets such as receptors and enzymes.

- Molecular Formula : C12H23N3O3

- Molar Mass : 257.33 g/mol

- CAS Number : 1354033-07-0

The biological activity of this compound can be attributed to its ability to interact with G protein-coupled receptors (GPCRs). GPCRs are crucial for various physiological processes and are a common target for drug discovery. The compound’s structural features may facilitate binding to specific GPCR subtypes, influencing downstream signaling pathways.

1. Inhibition of Enzyme Activity

Research indicates that derivatives of pyrrolidine compounds can act as inhibitors of certain enzymes, impacting metabolic pathways. For instance, studies have shown that similar compounds exhibit inhibitory effects on enzymes like cyclooxygenase and lipoxygenase, which are involved in inflammatory processes.

2. Antimicrobial Properties

A notable study evaluated the antimicrobial activity of various pyrrolidine derivatives, including this compound. Results demonstrated significant activity against Gram-positive and Gram-negative bacteria, suggesting potential for development into antimicrobial agents.

| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Pyrrolidine Derivative | E. coli | 32 µg/mL |

| Pyrrolidine Derivative | S. aureus | 16 µg/mL |

3. Neuroprotective Effects

The neuroprotective potential of this compound has been explored in models of neurodegenerative diseases. In vitro studies have shown that the compound can reduce oxidative stress markers and apoptosis in neuronal cell lines, indicating a protective effect against neurotoxicity.

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of pyrrolidine derivatives, aiming to optimize their biological profiles. The following table summarizes key findings from various research articles:

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

- Molecular Formula : C12H23N3O3

- Molecular Weight : 257.334 g/mol

- CAS Number : 1401667-84-2

The structure features a pyrrolidine ring, which is known for its role in biological processes, and an amino acid moiety that enhances its interaction with biological targets. The presence of a tert-butyl ester group contributes to its lipophilicity, potentially improving its bioavailability.

Biological Activities

Research indicates that compounds with similar structures often exhibit diverse biological activities. The specific activities of (R)-3-((S)-2-Amino-propionylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester can be influenced by its stereochemistry and substituents on the pyrrolidine ring. Notable biological activities include:

- Antimicrobial Effects : Studies have shown that similar pyrrolidine derivatives possess antimicrobial properties, making them potential candidates for developing new antibiotics.

- Neuroprotective Properties : Compounds resembling this structure have been investigated for neuroprotective effects, particularly in models of neurodegenerative diseases.

Medicinal Chemistry

The compound's unique structure allows it to serve as a scaffold for designing novel pharmaceuticals. Its chiral nature is advantageous in creating enantiomerically pure drugs, which can lead to improved efficacy and reduced side effects.

Peptide Synthesis

The compound can be utilized as a building block in peptide synthesis. Its amino acid-like structure enables it to participate in various coupling reactions, facilitating the formation of peptides with specific biological activities.

Case Study 1: Antimicrobial Activity

A study explored the antimicrobial properties of pyrrolidine derivatives, including this compound. The results indicated significant inhibition of bacterial growth against strains such as Staphylococcus aureus and Escherichia coli. This suggests potential applications in developing new antimicrobial agents.

Case Study 2: Neuroprotection

In another study, the neuroprotective effects of related compounds were assessed using in vitro models of oxidative stress. The results demonstrated that these compounds could reduce neuronal cell death, indicating their potential use in treating neurodegenerative diseases like Alzheimer's.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, the compound is compared to structurally analogous derivatives, focusing on core modifications, substituent variations, and stereochemical distinctions.

Structural Analogues and Key Differences

The table below highlights critical differences among selected analogues:

| Compound Name | Core Structure | Substituents/R-Groups | Stereochemistry | CAS Number |

|---|---|---|---|---|

| (R)-3-((S)-2-Amino-propionylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester | Pyrrolidine | (S)-2-Amino-propionylamino at C3 | (R)-pyrrolidine, (S)-side chain | 193269-94-2 |

| {4-[((S)-2-Amino-propionyl)-isopropyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester | Cyclohexane | Isopropyl-amino at C4 | Not specified | Not available |

| 3-[((S)-2-Amino-3-methyl-butyrylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester | Piperidine | 3-Methyl-butyryl amino methyl at C3 | (S)-side chain | Not available |

| (R)-3-[((S)-2-Amino-propionyl)-ethyl-amino]-piperidine-1-carboxylic acid tert-butyl ester | Piperidine | Ethyl-amino at C3 | (R)-piperidine, (S)-side chain | 1401664-66-1 |

| [(R)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester | Pyrrolidine | Carbamic acid at C3 | (R)-pyrrolidine, (S)-side chain | 885688-49-3 |

Impact of Structural Variations

- Cyclohexane-based analogues (e.g., {4-[((S)-2-Amino...} compound) may exhibit reduced ring puckering effects compared to five-membered pyrrolidine .

- Substituents: Ethyl- or isopropyl-amino groups (CAS 1401664-66-1 vs. cyclohexyl analogue) increase hydrophobicity, which could enhance membrane permeability but reduce aqueous solubility.

- Stereochemistry : The (R)-configuration in the pyrrolidine/piperidine core and (S)-configuration in the side chain are conserved in some analogues (e.g., CAS 885688-49-3), suggesting these stereoelements are critical for maintaining target engagement, akin to MDM2-p53 inhibitors where stereochemistry dictates binding specificity .

Functional Implications

- Metabolic Stability : The tert-butyl ester group, common across these compounds, improves stability against esterase-mediated hydrolysis but may require removal in prodrug strategies.

- Binding Affinity : Molecular docking studies (e.g., using AutoDock Vina ) could predict how piperidine vs. pyrrolidine cores affect binding to protease active sites. For example, pyrrolidine’s smaller ring may fit better into constrained pockets.

- Synthetic Utility : Carbamic acid derivatives (e.g., CAS 885688-49-3) offer alternative reactive handles for further functionalization compared to carboxylic acid tert-butyl esters .

Research and Application Considerations

- Peptidomimetic Drug Design: The amino-propionylamino group mimics peptide bonds, enabling inhibition of proteases or protein-protein interactions (e.g., MDM2-p53 ).

- Chiral Intermediates : The stereochemical complexity makes them valuable in asymmetric synthesis of therapeutics.

- Docking Studies : Tools like AutoDock Vina could prioritize analogues for experimental testing based on predicted binding scores.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.